molecular formula C₉H₂₈O₆Si₅ B1145622 Nonamethylcyclopentasiloxan-2-ol CAS No. 5290-04-0

Nonamethylcyclopentasiloxan-2-ol

Cat. No.: B1145622
CAS No.: 5290-04-0
M. Wt: 372.74
Attention: For research use only. Not for human or veterinary use.
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Description

Nonamethylcyclopentasiloxan-2-ol (CAS: 5290-04-0) is a cyclic siloxane derivative with the molecular formula C₈H₂₈O₆Si₅ and a molecular weight of 372.74 g/mol . It is structurally related to Decamethylcyclopentasiloxane (D5, CAS: 541-02-6), a widely used cyclic volatile methyl siloxane (cVMS) in cosmetics and personal care products. Unlike D5, this compound features a hydroxyl (-OH) group replacing one methyl (-CH₃) substituent on the cyclopentasiloxane ring, altering its polarity, reactivity, and solubility .

The compound is supplied as a powder with 98% purity and is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and dimethyl sulfoxide (DMSO). It requires storage at 2–8°C under inert conditions to prevent hydrolysis or oxidation .

Properties

CAS No.

5290-04-0

Molecular Formula

C₉H₂₈O₆Si₅

Molecular Weight

372.74

Synonyms

Nonamethyl-cyclopentasiloxanol;  2,4,4,6,6,8,8,10,10-Nonamethylcyclopentasiloxan-2-ol; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonamethylcyclopentasiloxan-2-ol belongs to the cyclomethicone family, which includes cyclic siloxanes like D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane). Below is a detailed comparison with its closest structural analog, D5, and other related compounds:

Table 1: Comparative Analysis of this compound and Key Cyclomethicones

Property This compound Decamethylcyclopentasiloxane (D5) Octamethylcyclotetrasiloxane (D4)
CAS Number 5290-04-0 541-02-6 556-67-2
Molecular Formula C₈H₂₈O₆Si₅ C₁₀H₃₀O₅Si₅ C₈H₂₄O₄Si₄
Molecular Weight 372.74 g/mol 370.70 g/mol 296.62 g/mol
Physical State Powder Liquid Liquid
Key Functional Group Hydroxyl (-OH) Methyl (-CH₃) Methyl (-CH₃)
Solubility Chloroform, DMSO, DCM Non-polar solvents (e.g., hexane) Non-polar solvents
Volatility Lower (due to -OH group) High (volatile silicone fluid) High
Applications Research intermediate, specialty cosmetics Cosmetic emollient, carrier fluid Industrial lubricant, cosmetics
Toxicity Limited data; hydroxyl may alter metabolism Linked to bioaccumulation in aquatic organisms Classified as reprotoxic (EU REACH)

Key Findings:

Structural and Functional Differences: The hydroxyl group in this compound increases its polarity compared to fully methylated D5, making it less volatile and more reactive. This structural change may enhance its solubility in polar solvents like DMSO, broadening its utility in specialized formulations . D4 and D5 are fully methylated, rendering them highly hydrophobic and volatile. These properties make D4/D5 ideal for cosmetic applications (e.g., hair conditioners, antiperspirants) but environmentally persistent .

Toxicological and Environmental Profiles: D4 is classified as a reprotoxicant under EU regulations, while D5 faces restrictions due to bioaccumulation risks in aquatic ecosystems . Reddy et al.

Industrial and Cosmetic Relevance: D5 dominates commercial use due to its low surface tension and smooth texture, whereas this compound’s niche applications may include reactive silicone intermediates or hydroxyl-functionalized polymers .

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